![molecular formula C12H9F2N B1302712 2',4'-Difluoro-[1,1'-biphenyl]-3-amine CAS No. 160521-67-5](/img/structure/B1302712.png)

2',4'-Difluoro-[1,1'-biphenyl]-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

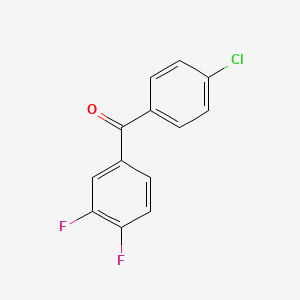

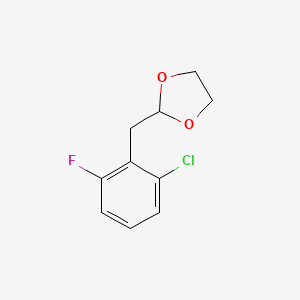

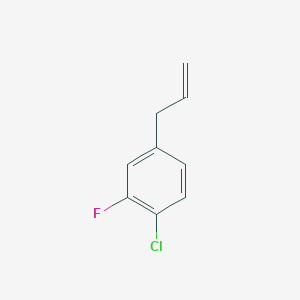

“2’,4’-Difluoro-[1,1’-biphenyl]-3-amine” is a chemical compound with the molecular formula C12H8F2. It is also known by other names such as 2,4-Difluorobiphenyl and 2,4-difluoro-1-phenylbenzene . The molecular weight of this compound is 190.19 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method of preparing 2,4-difluoroaniline involves reacting 2,4,5-trichloronitrobenzene with a fluorinating agent in the presence of a solid-liquid phase interface, and utilizing a phase transfer catalyst to form 2,4-difluoro-5-chloronitrobenzene, followed by hydrogenation with hydrogen in the presence of a hydrogenation catalyst to form 2,4-difluoroaniline .Molecular Structure Analysis

The molecular structure of “2’,4’-Difluoro-[1,1’-biphenyl]-3-amine” can be represented by the InChI string:InChI=1S/C12H8F2/c13-10-6-7-11 (12 (14)8-10)9-4-2-1-3-5-9/h1-8H . This InChI string represents the unique chemical structure of the compound. Physical And Chemical Properties Analysis

The physical and chemical properties of “2’,4’-Difluoro-[1,1’-biphenyl]-3-amine” include a molecular weight of 190.19 g/mol, and it has no hydrogen bond donors but two hydrogen bond acceptors . The compound has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen

1. Catalysis in Organic Reactions The applications of 2',4'-Difluoro-[1,1'-biphenyl]-3-amine are diverse, particularly in the field of organic chemistry. One significant application is in the catalysis of organic reactions, as demonstrated by Wolfe et al. (2000), who reported on palladium complexes supported by o-biphenyl derivatives being efficient catalysts for the amination of aryl halides and triflates (Wolfe et al., 2000).

2. Synthesis of Novel Compounds Colella et al. (2018) utilized a derivative of this compound in the preparation of new synthons for the development of thiazoles, which are promising in drug discovery (Colella et al., 2018).

3. Ligand Synthesis in Organometallic Chemistry In organometallic chemistry, this compound derivatives have been utilized for the preparation of new organotellurium and organomercury compounds, as studied by Mokhtar and Al-Saadawy (2022) (Mokhtar & Al-Saadawy, 2022).

4. Photochemical and Fluorescent Studies The compound has also found application in photochemical studies. Yang et al. (2002) reported on the fluorescence enhancement of trans-4-aminostilbene derivatives by N-phenyl substitutions, highlighting the potential use of these derivatives in various optical and electronic applications (Yang et al., 2002).

5. Development of Functional Materials Furthermore, this compound has been instrumental in the development of functional materials. For example, Chung et al. (2006) synthesized novel fluorinated polyimides using derivatives of this compound, which showed significant potential in various industrial applications due to their favorable physical properties (Chung et al., 2006).

6. Organic Light-Emitting Devices In the field of electronics, derivatives of this compound have been utilized in organic light-emitting devices. Li et al. (2012) synthesized novel difluorophenyl-functionalized arylamine compounds that showed improved efficiency and brightness in such devices (Li et al., 2012).

Wirkmechanismus

Target of Action

It is known that this compound is a key intermediate in the synthesis of diflunisal , a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase enzymes (COX-1 and COX-2) .

Mode of Action

As an intermediate in the synthesis of diflunisal, it may contribute to the inhibition of the cyclooxygenase enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain .

Biochemical Pathways

As a precursor to diflunisal, it may indirectly affect the arachidonic acid pathway by inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins .

Pharmacokinetics

Diflunisal is well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

As a precursor to diflunisal, it may contribute to the anti-inflammatory and analgesic effects of the drug by reducing the production of prostaglandins .

Biochemische Analyse

Biochemical Properties

2’,4’-Difluoro-[1,1’-biphenyl]-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For example, 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the enzyme.

Cellular Effects

The effects of 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine on various types of cells and cellular processes are diverse. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular function. For example, 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of certain substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can exhibit toxic or adverse effects, including hepatotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

2’,4’-Difluoro-[1,1’-biphenyl]-3-amine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. The interaction of 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins . This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can accumulate in specific cellular compartments, such as the cytoplasm or organelles, depending on its affinity for different biomolecules.

Subcellular Localization

The subcellular localization of 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound can also be regulated by interactions with specific binding proteins or transporters.

Eigenschaften

IUPAC Name |

3-(2,4-difluorophenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N/c13-9-4-5-11(12(14)7-9)8-2-1-3-10(15)6-8/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTYCOKUYUEBMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1302631.png)

![3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1302632.png)